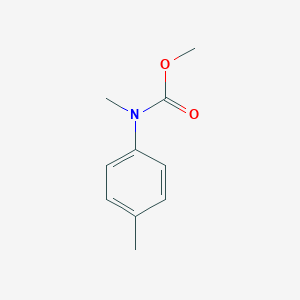

Methyl N-methyl-N-(4-methylphenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

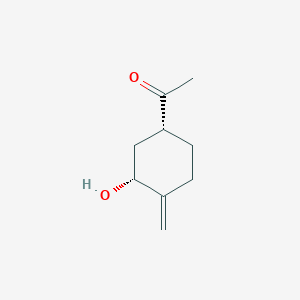

Methyl N-methyl-N-(4-methylphenyl)carbamate, also known as carbaryl, is a widely used insecticide that belongs to the carbamate family. It is a white crystalline solid that is soluble in water and has a molecular weight of 201.2 g/mol. Carbaryl is used to control a variety of pests in agriculture, forestry, and public health.

Mécanisme D'action

Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the nervous system. By inhibiting acetylcholinesterase, Methyl N-methyl-N-(4-methylphenyl)carbamate causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately death of the insect.

Effets Biochimiques Et Physiologiques

Carbaryl has been found to have a range of biochemical and physiological effects on insects. It has been shown to affect the nervous system, the respiratory system, and the digestive system. Carbaryl has also been found to have effects on the reproductive system of insects.

Avantages Et Limitations Des Expériences En Laboratoire

Carbaryl is a widely used insecticide that has been extensively studied for its insecticidal properties. It is a cost-effective and efficient way to control pests in agriculture, forestry, and public health. However, Methyl N-methyl-N-(4-methylphenyl)carbamate has some limitations for lab experiments. It is a toxic substance that requires careful handling and disposal. It can also have unintended effects on non-target organisms, such as beneficial insects and wildlife.

Orientations Futures

There are several future directions for research on Methyl N-methyl-N-(4-methylphenyl)carbamate. One area of research is to investigate the potential use of Methyl N-methyl-N-(4-methylphenyl)carbamate in combination with other insecticides to control resistant pests. Another area of research is to develop new formulations of Methyl N-methyl-N-(4-methylphenyl)carbamate that are less toxic to non-target organisms. Additionally, research can be conducted on the environmental fate of Methyl N-methyl-N-(4-methylphenyl)carbamate and its potential impact on ecosystems. Finally, research can be conducted on the potential use of Methyl N-methyl-N-(4-methylphenyl)carbamate in integrated pest management programs.

Conclusion:

In conclusion, Methyl N-methyl-N-(4-methylphenyl)carbamate is a widely used insecticide that has been extensively studied for its insecticidal properties. It is a cost-effective and efficient way to control pests in agriculture, forestry, and public health. Carbaryl works by inhibiting the activity of acetylcholinesterase, leading to overstimulation of the nervous system and ultimately death of the insect. Carbaryl has a range of biochemical and physiological effects on insects and has some limitations for lab experiments. Future research can be conducted to investigate the potential use of Methyl N-methyl-N-(4-methylphenyl)carbamate in combination with other insecticides, develop new formulations that are less toxic to non-target organisms, and investigate the environmental fate of Methyl N-methyl-N-(4-methylphenyl)carbamate.

Méthodes De Synthèse

Carbaryl can be synthesized by reacting methyl isocyanate with 1-naphthol in the presence of a catalyst. The reaction yields Methyl N-methyl-N-(4-methylphenyl)carbamate and carbon dioxide. The synthesis method is simple and cost-effective, making Methyl N-methyl-N-(4-methylphenyl)carbamate a widely used insecticide.

Applications De Recherche Scientifique

Carbaryl has been extensively studied for its insecticidal properties. It is used to control a variety of pests, including aphids, mites, thrips, and whiteflies in agriculture. In forestry, Methyl N-methyl-N-(4-methylphenyl)carbamate is used to control bark beetles and other wood-boring insects. In public health, Methyl N-methyl-N-(4-methylphenyl)carbamate is used to control mosquitoes and other disease-carrying insects. Carbaryl has also been studied for its potential use in controlling pests in stored grains.

Propriétés

Numéro CAS |

121825-89-6 |

|---|---|

Nom du produit |

Methyl N-methyl-N-(4-methylphenyl)carbamate |

Formule moléculaire |

C10H13NO2 |

Poids moléculaire |

179.22 g/mol |

Nom IUPAC |

methyl N-methyl-N-(4-methylphenyl)carbamate |

InChI |

InChI=1S/C10H13NO2/c1-8-4-6-9(7-5-8)11(2)10(12)13-3/h4-7H,1-3H3 |

Clé InChI |

YZRYMDAKNSTDTI-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N(C)C(=O)OC |

SMILES canonique |

CC1=CC=C(C=C1)N(C)C(=O)OC |

Synonymes |

Carbamic acid, methyl(4-methylphenyl)-, methyl ester (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B43554.png)

![(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B43556.png)